6-Amino-5-bromopyridine-3-sulfonamide

Catalog No.
S3363165
CAS No.
1023816-98-9
M.F
C5H6BrN3O2S
M. Wt
252.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-bromopyridine-3-sulfonamide

CAS Number

1023816-98-9

Product Name

6-Amino-5-bromopyridine-3-sulfonamide

IUPAC Name

6-amino-5-bromopyridine-3-sulfonamide

Molecular Formula

C5H6BrN3O2S

Molecular Weight

252.09

InChI

InChI=1S/C5H6BrN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11)

InChI Key

XXYFPGBHSSVOMR-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)N)S(=O)(=O)N

Canonical SMILES

C1=C(C=NC(=C1Br)N)S(=O)(=O)N

6-Amino-5-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5_5H6_6BrN3_3O2_2S. This compound features a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonamide group at the 3-position. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions, especially at the bromine site, allowing for the introduction of different substituents. Additionally, the sulfonamide group can engage in reactions typical of sulfonamides, such as acylation or coupling reactions to form more complex molecules.

For example, it has been noted that related compounds like 2-amino-5-bromopyridine-3-sulfonyl chlorides can react with tertiary amines to yield sulfonylethenamines through oxidative processes .

The biological activity of 6-amino-5-bromopyridine-3-sulfonamide is primarily linked to its potential as a pharmaceutical agent. Compounds with similar structures have shown promise as inhibitors of various kinases, including the c-Met kinase, which is implicated in cancer progression and metastasis . The sulfonamide moiety is known for its antibacterial properties, which may extend to this compound as well.

Several synthetic routes have been developed for the preparation of 6-amino-5-bromopyridine-3-sulfonamide. One common method involves the bromination of 6-amino-3-pyridine sulfonamide followed by purification steps. Another approach includes starting from 2-amino-5-bromopyridine and reacting it with sulfonyl chlorides under controlled conditions to yield the target compound .

The synthesis often requires careful control of reaction conditions to optimize yields and purity, typically employing techniques such as chromatography for purification.

6-Amino-5-bromopyridine-3-sulfonamide has several applications in medicinal chemistry and drug development. Its potential as a kinase inhibitor positions it as a candidate for cancer therapeutics. Furthermore, due to its structural characteristics, it may be explored in the development of novel antibiotics or as a building block in synthesizing more complex pharmaceutical agents.

Interaction studies involving 6-amino-5-bromopyridine-3-sulfonamide are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, its structural similarity to known kinase inhibitors indicates potential interactions that could be further explored through molecular docking studies and enzymatic assays .

Several compounds share structural similarities with 6-amino-5-bromopyridine-3-sulfonamide, each offering unique properties and potential applications:

Compound NameSimilarityUnique Features
6-Chloropyridine-3-sulfonamide0.78Contains chlorine instead of bromine
4-Chloropyridine-3-sulfonamide0.75Chlorination at the 4-position
6-Aminopyridine-3-sulfonic acid0.70Lacks bromination, differing biological activity
4-(m-Tolylamino)pyridine-3-sulfonamide0.66Additional aromatic substitution affecting reactivity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide0.59Incorporates boron for unique reactivity

The uniqueness of 6-amino-5-bromopyridine-3-sulfonamide lies in its specific combination of functional groups that may enhance its selectivity and potency as a therapeutic agent compared to these similar compounds.

XLogP3

-0.2

Dates

Modify: 2023-08-19

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